molecular formula C15H13N5OS B12005461 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-32-1

4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005461
CAS No.: 613248-32-1
M. Wt: 311.4 g/mol
InChI Key: VJXRUQVMTSTLJF-LICLKQGHSA-N
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Description

4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting the growth of cancer cells.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxy-4-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide
  • 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a triazole ring with a methoxybenzylidene and pyridinyl group. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

CAS No.

613248-32-1

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-12-7-5-11(6-8-12)10-17-20-14(18-19-15(20)22)13-4-2-3-9-16-13/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

VJXRUQVMTSTLJF-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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